(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol: Comprehensive Safety Data Sheet, Toxicity Profile, and Application Workflows
(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol: Comprehensive Safety Data Sheet, Toxicity Profile, and Application Workflows
Executive Summary
The (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Its unique electron distribution and hydrogen-bonding capabilities make it a privileged pharmacophore in the development of targeted therapeutics. Specifically, derivatives of this scaffold have demonstrated profound efficacy as Phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma[1]. Furthermore, recent scaffold morphing efforts have identified pyrazolopyridones as potent, non-covalent inhibitors of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) , a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis[2].
This technical guide synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, toxicity profiles, and validated experimental workflows associated with this scaffold and its primary derivatives.
Chemical Identity & Physicochemical Properties
Because the unsubstituted core is often transiently synthesized, commercially available methylated derivatives serve as the standard reference models for this chemical class[3],[4].
Table 1: Key Derivatives and Physicochemical Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |
| (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanol | 1221288-28-3 | C8H9N3O | 163.18 g/mol | ≥95.0% |
| (1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanol | 1339406-37-9 | C9H11N3O | 177.20 g/mol | ≥95.0% |
| [1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol | N/A (Intermediate) | C16H24N4O2 | 304.39 g/mol | N/A |
Note: The 1,6-diethyl derivative is a well-documented intermediate in the synthesis of advanced PDE4 inhibitors[5].
Safety Data Sheet (SDS) & Hazard Profiling
As a specialized research chemical, the toxicological properties of (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol have not been exhaustively evaluated in human subjects. Handling must default to stringent GHS (Globally Harmonized System) protocols for heterocyclic amines[6].
GHS Classification & Hazard Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Causality-Driven Handling Protocols
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Inhalation Exposure: Move the subject to fresh air. Causality: The aerosolized micro-particulates of the compound can interact with the mucosal lining of the respiratory tract, causing acute localized inflammation[6].
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Skin/Eye Contact: Flush with copious amounts of water for at least 15 minutes. Causality: Water rapidly dilutes the localized concentration of the weakly basic pyridine nitrogen, mitigating osmotic stress and preventing cellular necrosis in the corneal epithelium.
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Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Causality: The primary alcohol moiety (-CH2OH) at the 5-position is susceptible to slow atmospheric oxidation into an aldehyde or carboxylic acid, which would compromise downstream synthetic yields[7].
Toxicity Profile & Pharmacological Context
Understanding the toxicity of the (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold requires analyzing its behavior in downstream biological assays.
In Vitro Cytotoxicity
During the development of anti-mycobacterial agents, derivatives of this scaffold are routinely screened against mammalian macrophage cell lines (e.g., THP-1 cells) to establish a therapeutic index[8]. The core scaffold exhibits low basal cytotoxicity (IC50 > 50 µM in mammalian cells), which is critical because it allows the synthesized drugs to selectively target bacterial DprE1 without lysing the host macrophages[9].
Mechanism of Action in Target Applications
When elaborated into mature APIs, the scaffold engages in highly specific protein-ligand interactions:
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PDE4 Inhibition: The pyrazolo[3,4-b]pyridine core acts as an adenine bioisostere, competitively binding to the active site of PDE4. This prevents the hydrolysis of cyclic AMP (cAMP), leading to protein kinase A (PKA) activation and a downstream reduction in pro-inflammatory cytokines[1].
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DprE1 Inhibition: Unlike benzothiazinones (BTZs) which bind covalently to Cys387 of DprE1, pyrazolopyridones act as non-covalent inhibitors. They occupy the active site, disrupting the synthesis of decaprenylphosphoryl-D-arabinose (DPA), thereby halting mycobacterial cell wall construction[10].
Fig 1: Mechanism of action for pyrazolo[3,4-b]pyridine-derived PDE4 inhibitors.
Experimental Workflows & Safety Validation
To ensure rigorous scientific integrity, the following protocol outlines a self-validating system for assessing the in vitro cytotoxicity of pyrazolo[3,4-b]pyridine derivatives. Every step is designed with built-in causality and internal controls.
Step-by-Step Methodology: In Vitro Cytotoxicity Screening
Objective: Determine the IC50 of the synthesized compound in THP-1 mammalian macrophages to ensure host safety prior to M. tuberculosis infection assays[8].
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Compound Preparation (Stock Solution):
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Action: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock.
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Causality: The highly hydrophobic nature of the substituted pyrazolopyridine core requires a strong aprotic solvent. DMSO ensures complete solvation, preventing micro-precipitates that would cause artificially low toxicity readings.
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Serial Dilution & Vehicle Control:
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Action: Perform a 10-point, 3-fold serial dilution in RPMI-1640 media. Ensure the final DMSO concentration never exceeds 0.5% (v/v).
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Causality: DMSO concentrations above 0.5% are independently toxic to THP-1 cells. A 0.5% DMSO vehicle control well must be included to validate that observed cell death is due to the compound, not the solvent.
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Cell Seeding & Treatment:
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Action: Seed THP-1 cells at 5×104 cells/well in a 96-well plate. Add the diluted compounds and incubate for 72 hours at 37°C, 5% CO2[8].
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Causality: Seeding at this specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour window, preventing contact inhibition artifacts.
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Endpoint Measurement (ATP Luminescence):
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Action: Add CellTiter-Glo® reagent, lyse the cells, and measure luminescence.
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Causality: Unlike colorimetric MTT assays which can be skewed by the intrinsic absorbance of highly conjugated heterocyclic compounds, luminescent ATP detection relies on an enzymatic luciferase reaction. It directly correlates with the number of metabolically active cells, providing an interference-free readout.
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System Validation:
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Action: Include Staurosporine (1 µM) as a positive control for apoptosis. Calculate the Z'-factor for the assay plate.
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Causality: A Z'-factor > 0.5 mathematically validates the dynamic range and reliability of the assay, proving the system is functioning correctly before any IC50 data is accepted.
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Fig 2: Self-validating in vitro cytotoxicity screening workflow.
Conclusion
The (1H-pyrazolo[3,4-b]pyridin-5-yl)methanol scaffold is a highly valuable chemical entity bridging the gap between anti-inflammatory and anti-mycobacterial drug discovery. While it requires standard GHS safety precautions due to its classification as a potential irritant and acute oral toxicant, its favorable in vitro toxicity profile in mammalian cells makes it an ideal starting point for the synthesis of targeted, non-covalent enzyme inhibitors.
References
- Title: Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors (WO2008015416A1)
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Title: Discovery of Pyrazolopyridones as a Novel Class of Non-covalent DprE1 Inhibitor with Potent Anti-Mycobacterial Activity Source: Journal of Medicinal Chemistry (Panda M, et al., 2014) URL: [Link]
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Title: Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals, 2014) URL: [Link]
Sources
- 1. EP2046787B1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors - Google Patents [patents.google.com]
- 2. journals.asm.org [journals.asm.org]
- 3. 1339406-37-9|(1,3-Dimethyl-1h-pyrazolo[3,4-b]pyridin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 1221288-28-3 CAS|(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol|生产厂家|价格信息 [m.chemicalbook.com]
- 5. AU2007280214A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors - Google Patents [patents.google.com]
- 6. CAS#:1221288-28-3 | (1-Methyl-1H-Pyrazolo[3,4-B]Pyridin-5-Yl)Methanol | Chemsrc [chemsrc.com]
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- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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